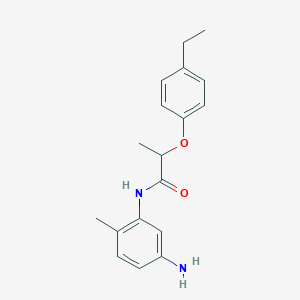

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-14-6-9-16(10-7-14)22-13(3)18(21)20-17-11-15(19)8-5-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRNBNSLDNLMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Amine Intermediate

- The 5-amino-2-methylphenyl moiety is typically prepared by selective nitration of 2-methylphenyl derivatives followed by catalytic hydrogenation to reduce the nitro group to an amino group.

- Alternatively, commercially available 5-amino-2-methyl aniline derivatives can be used directly to simplify synthesis.

Synthesis of 2-(4-ethylphenoxy)propanoic Acid Derivative

- The 4-ethylphenoxy group is introduced via nucleophilic aromatic substitution or Williamson ether synthesis.

- For example, 4-ethylphenol reacts with 2-bromopropanoic acid or its ester under basic conditions to form 2-(4-ethylphenoxy)propanoic acid or ester.

- Protection of the carboxylic acid as an ester may be necessary to facilitate subsequent coupling.

Amide Bond Formation

- The key step is the coupling of the amine intermediate with the acid or acid derivative.

- Common methods include:

- Activation of the carboxylic acid as an acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Use of coupling reagents such as HBTU, EDC, or DCC in the presence of a base (e.g., triethylamine) to form the amide bond under mild conditions.

- Reaction conditions are optimized to avoid side reactions such as over-acylation or hydrolysis.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Characterization is performed using 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

- Yields typically range from moderate to high (60-85%) depending on reaction optimization.

Representative Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration of 2-methylphenyl derivative | HNO3/H2SO4, 0-5°C | 75-80 | Controlled to avoid dinitration |

| Reduction of nitro to amino | Pd/C, H2, ethanol, room temp | 85-90 | Mild conditions preserve methyl group |

| Williamson ether synthesis | 4-ethylphenol, 2-bromopropanoic acid, K2CO3, acetone reflux | 70-75 | Ester intermediate formation possible |

| Amide coupling | Acid chloride or HBTU, triethylamine, DCM, 0-5°C to RT | 65-80 | Triethylamine scavenges HCl, mild temp avoids side reactions |

| Purification | Recrystallization from ethyl acetate/hexane | - | High purity (>95%) confirmed by HPLC |

Literature and Patent Insights

- Patents on related compounds emphasize the use of triethylamine as a base and chloroform or tetrahydrofuran as solvents for amide coupling reactions, with reaction times of 4-5 hours at low temperatures (0-5°C) to maximize yield and purity.

- Research articles on similar amide syntheses highlight the importance of protecting groups and stepwise synthesis to maintain functional group integrity and achieve high selectivity.

- The use of HBTU or EDC coupling reagents is common in medicinal chemistry for amide bond formation, providing efficient and mild reaction conditions.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Amine intermediate synthesis | Nitration + Reduction | HNO3/H2SO4, Pd/C, H2 | 0-5°C nitration, RT reduction | 75-90 | Selective nitration and mild reduction |

| Ether linkage formation | Williamson ether synthesis | 4-ethylphenol, 2-bromopropanoic acid, K2CO3 | Reflux acetone | 70-75 | Ester intermediate possible |

| Amide bond formation | Acid chloride or HBTU coupling | Acid chloride or HBTU, triethylamine | 0-5°C to RT, 4-5 h | 65-80 | Mild conditions, base scavenges HCl |

| Purification | Recrystallization or chromatography | Ethyl acetate/hexane | Ambient | - | High purity product |

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ethylphenoxy group can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation Products: Nitro derivatives of the original compound.

Reduction Products: Amine derivatives with reduced functional groups.

Substitution Products: Compounds with substituted ethylphenoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has been studied for its potential therapeutic properties. Research indicates that this compound may exhibit significant biological activity, particularly in pharmacological contexts. Its interactions with various biomolecules suggest potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease mechanisms.

Case Studies

Several studies have focused on the pharmacological effects of similar compounds, highlighting their potential as antitumor agents or inhibitors of specific biochemical pathways. For instance, structural analogs have been shown to inhibit growth in cancer cell lines, suggesting that N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide may have similar capabilities.

Material Science Applications

The unique structure of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide also makes it a valuable compound in material science. Its ability to form stable complexes with metals and other materials can lead to the development of novel materials with enhanced properties.

Synthesis and Characterization

The synthesis of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide typically involves multi-step processes that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of synthesized compounds.

Future Research Directions

Future research on N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide should focus on:

- In-depth Pharmacological Studies : Investigating its efficacy against specific diseases and understanding its mechanism at a molecular level.

- Material Science Innovations : Exploring its potential as a building block for new materials with enhanced properties.

- Toxicology Assessments : Evaluating safety profiles to ensure that any therapeutic applications are viable for clinical use.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

Pathways Involved: It may influence biochemical pathways related to its functional groups, such as amide and amino groups.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

| Compound Name | CAS Number | Substituents (Phenyl Ring) | Phenoxy Group Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide (Target Compound) | 436089-02-0 | 5-amino, 2-methyl | 4-ethyl | 298.38 |

| N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide | 1020056-70-5 | 5-amino, 2-fluoro | 4-methoxy | 304.32 |

| N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | 1020056-48-7 | 5-amino, 2-fluoro | 2,4-dichloro | 343.18 |

| N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide | 1020055-19-9 | 5-amino, 2-methoxy | 2-chloro | 320.77 |

| N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide | 1020054-73-2 | 5-amino, 2-methoxy | 4-methoxy (acetamide chain) | 300.31 |

Key Observations :

Substituent Effects on Bioactivity: The 2-fluoro substitution (e.g., 1020056-70-5) may enhance metabolic stability compared to methyl or methoxy groups, as fluorine’s electronegativity influences binding interactions . Methoxy groups (e.g., 1020054-73-2) could reduce steric hindrance, favoring enzyme active-site interactions .

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is an organic compound with significant potential in medicinal chemistry and material science. Its unique structure, featuring an amide group, an amino group, and an ethylphenoxy moiety, suggests various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : 298.39 g/mol

- Structural Characteristics : The compound includes functional groups that facilitate interactions with biological targets, making it a candidate for drug development.

Pharmacological Potential

Research indicates that N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide exhibits notable biological activity, particularly in pharmacological contexts. Its interaction with various biomolecules suggests potential applications in drug development:

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties, inhibiting the growth of specific pathogens.

- Anticancer Properties : The compound's structural analogs have shown promise in anticancer assays, leading to further investigation into its potential as an anticancer agent.

The biological activity of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide may involve several mechanisms:

- Enzyme Interaction : The amide and amino functionalities can interact with enzymes or receptors, modulating their activity.

- Biochemical Pathways : It may influence specific pathways involved in cellular processes, contributing to its therapeutic effects.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of similar compounds derived from the same structural class. The findings indicated that certain derivatives exhibited significant activity against common bacterial strains:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 1 | 0.21 | Pseudomonas aeruginosa |

| 2 | 0.35 | Escherichia coli |

This suggests that N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide may have similar efficacy.

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of related compounds, researchers found that specific derivatives led to apoptosis in cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3 | 10.20 | LNCaP (hormone-dependent) |

| 4 | 3.29 | PC-3 (androgen-independent) |

These results highlight the potential for further exploration of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide in cancer therapy.

Comparative Analysis with Related Compounds

N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide shares structural similarities with other compounds that have been studied for their biological activities:

| Compound Name | Structural Differences |

|---|---|

| N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide | Contains a methyl group instead of an ethyl group |

| N-(5-Amino-2-methylphenyl)-2-(4-phenoxy)-propanamide | Lacks the ethyl group entirely |

These comparisons are crucial for understanding the unique properties of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide and its potential applications.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions such as coupling, hydrogenation, and acid-base workup. For example, Pd/C-catalyzed hydrogenation (40 psi, 1 hour) followed by column chromatography purification is effective for intermediates . Characterization relies on 1H/13C NMR (e.g., δ 1.2–7.8 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 178.24 for related propanamides) to confirm structure and purity .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

Key methods include:

- NMR spectroscopy to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve 3D conformation, as demonstrated for structurally similar amides .

Q. What safety protocols are critical during synthesis?

Use PPE (gloves, goggles), handle reactive intermediates (e.g., acyl chlorides) under inert atmospheres, and employ fume hoods. Emergency measures for spills include neutralization with sodium bicarbonate and disposal via approved waste systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during synthesis?

Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts). Contradictions may arise from solvent effects, tautomerism, or impurities—address via recrystallization or HPLC purification .

Q. What strategies optimize yield and purity in multi-step syntheses of this compound?

- Reaction optimization : Adjust catalysts (e.g., Pd/C vs. PtO2 for hydrogenation) and solvent systems (THF/MeOH for hydrolysis).

- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC for polar intermediates.

- Quality control : Monitor reactions with TLC (Rf ~0.3–0.5) and track byproducts via LC-MS .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Systematic structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., -Cl, -CF3) enhance binding to targets like TRPV1 (IC50 < 1 µM) .

- Hydrophobic substituents (e.g., 4-ethylphenoxy) improve membrane permeability, as seen in antibacterial derivatives (MIC 1.95 µg/mL against B. subtilis) .

Q. What computational/crystallographic methods validate target binding conformations?

- Molecular docking : Use programs like AutoDock to model interactions with enzymes (e.g., FABI inhibitors) .

- X-ray crystallography : Resolve ligand-protein complexes to identify hydrogen bonds (e.g., N–H⋯O) and hydrophobic pockets, as in TRPV1 antagonist studies .

Q. How are contradictions between in vitro and in vivo bioactivity data addressed?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.

- Pro-drug design : Modify labile groups (e.g., esterify carboxylates) to enhance bioavailability.

- Model refinement : Use transgenic animals or organoids to better replicate human physiology .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Data from Evidence

| Step | Conditions | Characterization (NMR/MS) | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C, 40 psi H₂, 1 hr | δ 1.2 (CH₃), m/z 178.24 [M+H]⁺ | |

| Acid hydrolysis | 1N NaOH, THF/MeOH | δ 7.8 (aromatic H), m/z 192.3 | |

| Crystallization | EtOAc/hexane | X-ray: S(5) ring conformation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.